9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride
Description
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXORZBFXQSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945592 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2291-59-0 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2291-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC116041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Reaction
The most common synthetic route involves a Mannich reaction, where glutaraldehyde, benzylamine, and 3-oxopentanedioic acid are reacted under controlled conditions. The reaction typically proceeds as follows:
-
- Glutaraldehyde
- Benzylamine
- 3-Oxopentanedioic acid
- Sulfuric acid (as a catalyst)
-
- A mixture of water and benzylamine is cooled to low temperatures (0–10 °C).
- Sulfuric acid is added gradually while maintaining a low temperature.
- Glutaraldehyde and 3-oxopentanedioic acid are introduced sequentially.
- The reaction mixture is allowed to age at controlled temperatures to ensure complete conversion.
This method has been shown to yield significant amounts of the target compound with high purity levels, often verified by quantitative NMR and HPLC analysis.
Alternative Synthetic Approaches
Catalytic Hydrogenation
Another method involves the catalytic hydrogenation of intermediates derived from the Mannich reaction. This process typically includes:
-
- Intermediate compound from the Mannich reaction
- Palladium on carbon as a catalyst
- Isopropanol as a solvent
-
- The intermediate is dissolved in isopropanol and subjected to hydrogenation under pressure.
- The completion of the reaction is monitored using gas chromatography.
This approach provides an efficient pathway to reduce double bonds or functional groups, enhancing the yield of the desired product.
Purification Techniques
Following synthesis, purification is crucial for obtaining high-purity compounds:
Column Chromatography:
Utilized for separating unreacted starting materials and by-products from the desired product.Crystallization:
Often employed to further purify the hydrochloride salt form, enhancing stability and solubility characteristics.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents | Yield | Purity Assessment |
|---|---|---|---|---|
| 1 | Mannich Reaction | Glutaraldehyde, Benzylamine, 3-Oxopentanedioic acid | High | HPLC, NMR |
| 2 | Catalytic Hydrogenation | Intermediate from Mannich Reaction, Pd/C | Moderate | GC |
| 3 | Purification | Column chromatography, Crystallization | High | HPLC |
Recent studies have highlighted the biological activity of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride in various fields:
Pharmaceutical Development
The compound serves as an essential precursor for synthesizing drugs that target neurological disorders due to its structural properties that facilitate interactions with biological receptors.
Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and demonstrate cytotoxic effects against breast cancer cell lines (MCF7), suggesting potential therapeutic applications.
The preparation methods for synthesizing this compound primarily revolve around established organic reactions such as the Mannich reaction and catalytic hydrogenation, followed by rigorous purification techniques to ensure high yields and purity levels. Ongoing research into its biological properties continues to underscore its relevance in medicinal chemistry and drug development.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Aqueous sodium hydroxide or other basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the free base form.
Scientific Research Applications
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can interact with biological targets in a specific manner, making it a candidate for developing new therapeutic agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules. Its unique structure can be leveraged to introduce specific functional groups or to create stereochemically defined compounds.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors. This can provide insights into its potential biological activities and mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group can enhance its binding affinity through hydrophobic interactions, while the ketone functionality can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride
- CAS No.: 2291-59-0
- Molecular Formula: C₁₅H₁₉NO·HCl (base: C₁₅H₁₉NO; HCl salt: C₁₅H₂₀ClNO)
- Molecular Weight : 265.8 g/mol (hydrochloride form)
- Purity : ≥95% (commercially available)
- Structural Features : A bicyclic system with a benzyl group at the 9-position and a ketone at the 3-position, protonated as a hydrochloride salt .
Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly for bioactive molecules targeting neurological and oncological pathways .
Comparison with Structurally Similar Compounds
The following compounds share the bicyclo[3.3.1]nonane core but differ in substituents, heteroatoms, or ring modifications, leading to distinct physicochemical and biological properties.
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- CAS No.: 1823562-03-3
- Molecular Formula: C₁₅H₂₀ClNO₃
- Molecular Weight : 297.78 g/mol
- Key Differences: Incorporates an oxygen atom (3-oxa) and a carboxylic acid group at the 7-position. Increased polarity due to the carboxylic acid, enhancing solubility in polar solvents. Potential applications in drug design for targeted delivery .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Hydrochloride
- CAS No.: 2291-58-9
- Molecular Formula: C₁₄H₁₈ClNO
- Molecular Weight : 251.75 g/mol
- Key Differences: Smaller bicyclo[3.2.1]octane framework vs. bicyclo[3.3.1]nonane. Altered ring strain and conformational flexibility, impacting receptor binding .
9-Thiabicyclo[3.3.1]nonan-3-one
- CAS No.: Not explicitly listed (synthesized via hydrogen sulfide addition)
- Molecular Formula : C₈H₁₂OS
- Molecular Weight : 156.24 g/mol
- Key Differences: Replaces nitrogen with sulfur (9-thia), modifying electronic and conformational properties. Used in studies comparing heteroatom effects on noradamantane analogs .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The benzyl group in 9-benzyl-9-azabicyclo[...]-3-one HCl enhances lipophilicity compared to methyl or phenyl analogs, influencing blood-brain barrier penetration .
- Biological Activity : Curcumin analogs based on the 9-methyl variant (e.g., compound 10 in ) show anticancer activity with IC₅₀ values in the micromolar range .
- Synthetic Flexibility: The 9-azabicyclo[3.3.1]nonane scaffold allows modular substitutions (e.g., oxa, thia) for tailored pharmacokinetics .
Biological Activity
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride is a bicyclic compound notable for its unique structural features, which include a nitrogen atom within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and as a building block in organic synthesis.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 229.32 g/mol. Its structure imparts rigidity and specific spatial orientation, influencing its interactions with biological targets.
The mechanism of action for this compound primarily involves its interactions with various neurotransmitter systems. It acts as a monoamine reuptake inhibitor , impacting the reuptake of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation and other neurological functions . The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity through hydrophobic interactions and hydrogen bonding facilitated by the ketone group.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : By inhibiting the reuptake of monoamines, it shows promise in treating depression and anxiety disorders, similar to traditional antidepressants but potentially with fewer side effects .
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, although further research is needed to fully characterize this effect.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that derivatives of this compound effectively inhibited the reuptake of serotonin and norepinephrine in human cell lines transfected with respective transporters, indicating its potential as an antidepressant agent .
- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound, including Mannich-type reactions and continuous flow techniques that enhance yield and purity.
- Catalytic Applications : The compound has been studied for its role as a catalyst in oxidation reactions, particularly in converting alcohols to carbonyl compounds, which highlights its utility in synthetic organic chemistry .
Comparative Analysis
The following table summarizes key properties and activities associated with this compound compared to other similar compounds.
| Property/Activity | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl | Other Monoamine Reuptake Inhibitors |
|---|---|---|
| Molecular Formula | CHNO | Varies (e.g., Imipramine: CHNO) |
| Molecular Weight | 229.32 g/mol | Varies |
| Monoamine Reuptake Inhibition | Yes | Yes |
| Antidepressant Activity | Promising | Established |
| Antibacterial Activity | Potential | Varies |
Q & A
Q. What are the optimal synthetic routes for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves reducing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivatives. Key methods include:
- Catalytic hydrogenation : Using hydrogen with a ruthenium catalyst under controlled pressure (1–3 atm) and temperature (25–50°C) .
- Sodium borohydride reduction : Conducted in methanol at 0–5°C to minimize side reactions .
Yield optimization requires strict control of solvent purity, catalyst loading (5–10 mol%), and reaction time (4–12 hours). Continuous flow reactors are recommended for scalability and reproducibility .
Q. How is the compound characterized structurally, and what analytical techniques are essential for verification?
Critical techniques include:
- X-ray crystallography : Resolves stereochemistry (e.g., synchrotron data confirms bicyclic framework and benzyl orientation) .
- NMR spectroscopy : -NMR identifies the benzyl protons (δ 7.2–7.4 ppm) and the azabicyclo tertiary proton (δ 3.1–3.3 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (265.78 g/mol for the hydrochloride salt) .
Q. What are the primary pharmacological targets of this compound, and how is its activity validated in vitro?
The compound interacts with sigma receptors (σ1 and σ2), validated via:
- Radioligand binding assays : Using -DTG or -(+)-pentazocine to measure receptor affinity (IC₅₀ values typically < 100 nM) .
- Functional assays : Calcium flux or cAMP modulation in neuroblastoma cell lines (e.g., SH-SY5Y) .
Advanced Research Questions
Q. How do structural modifications (e.g., oxidation, substitution) alter the compound’s biological activity?
- Oxidation : Conversion to the N-oxide (using mCPBA) reduces σ1 receptor affinity but enhances selectivity for σ2 receptors, as shown in comparative binding studies .
- Substitution : Replacing the benzyl group with alkyl chains (e.g., methyl) decreases hydrophobicity, reducing blood-brain barrier penetration but improving metabolic stability .
- Reduction : Converting the ketone to an alcohol (via NaBH₄) abolishes receptor binding, indicating the ketone’s role in hydrogen bonding .
Q. How can conflicting data on analgesic efficacy in animal models be resolved?
Discrepancies in dose-response curves (e.g., variable ED₅₀ values across studies) may arise from:
- Species differences : Rats show higher sensitivity than mice due to metabolic enzyme variations .
- Administration routes : Intraperitoneal injection achieves faster CNS bioavailability than oral dosing .
Mitigation strategy : Standardize models (e.g., carrageenan-induced paw edema) and use pharmacokinetic profiling to correlate plasma levels with efficacy .
Q. What methodologies are used to investigate the compound’s role in enzyme interactions or metabolic pathways?
- Enzyme inhibition assays : Test cytochrome P450 (CYP3A4/2D6) interactions using fluorogenic substrates .
- Metabolic stability studies : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Molecular docking : Simulate binding to enzymes like monoamine oxidases (MAO-A/B) using Schrödinger Suite .
Q. How does the compound’s bicyclic framework influence material science applications?
The rigid scaffold enhances polymer properties:
- Thermal stability : Incorporation into polyamides increases glass transition temperatures (Tg) by 20–30°C via restricted chain mobility .
- Mechanical strength : Co-polymerization with acrylates improves tensile modulus (1.5–2.0 GPa) in stress-strain tests .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address contradictory receptor interaction data?
- Comparative binding assays : Use both σ1 and σ2 receptor isoforms in parallel (e.g., transfected HEK293 cells) .
- Allosteric modulation studies : Apply negative allosteric modulators (e.g., BD-1047) to differentiate binding sites .
- Structural analogs : Test 9-azabicyclo[3.3.1]nonane derivatives lacking the benzyl group to isolate structural contributions .
Q. What statistical approaches resolve variability in synthetic yield across batches?
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst ratio) via response surface methodology (RSM) .
- Multivariate analysis : Use PCA to identify critical factors (e.g., solvent purity accounts for 60% variance in yield) .
Q. How to validate the compound’s safety profile for in vivo studies?
- Acute toxicity testing : Determine LD₅₀ in rodents (typically > 500 mg/kg) .
- Genotoxicity assays : Conduct Ames tests (TA98/TA100 strains) to rule out mutagenicity .
- Cardiotoxicity screening : Assess hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ > 10 μM is acceptable) .
Comparative Analysis
| Compound | Structural Feature | Key Difference in Activity | Reference |
|---|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Lacks benzyl group | 10-fold lower σ1 receptor affinity | |
| 9-Benzyl-9-azabicyclo[...]-3-ol | Reduced ketone to alcohol | No receptor binding; inert in analgesic models | |
| N-Oxide derivative | Oxidized nitrogen | σ2-selective (>50% selectivity vs. σ1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
